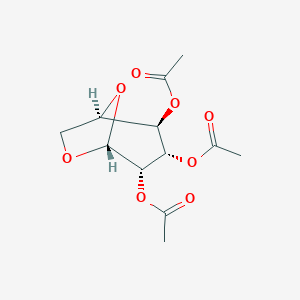

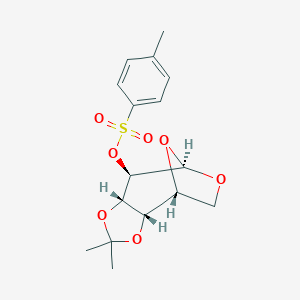

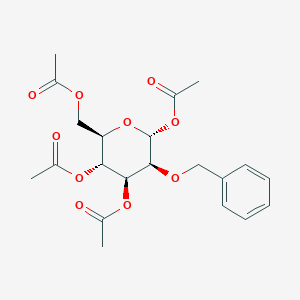

2-O-BENZYL-1,3,4,6-TETRA-O-ACETYL-alpha-D-MANNOPYRANOSE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

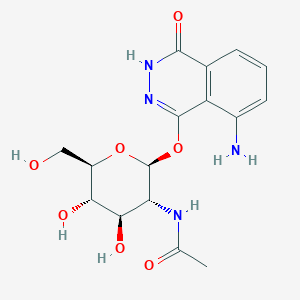

2-O-BENZYL-1,3,4,6-TETRA-O-ACETYL-alpha-D-MANNOPYRANOSE is a compound of paramount importance within the biomedical sector. It is widely utilized for diverse applications and assumes a prominent function in the synthesis of therapeutic drugs, encompassing antiviral agents, anticancer compounds, and antidiabetic medications .

Molecular Structure Analysis

The molecular formula of 2-O-BENZYL-1,3,4,6-TETRA-O-ACETYL-alpha-D-MANNOPYRANOSE is C21H26O10, and its molecular weight is 438.43 .Scientific Research Applications

Selectin-Mediated Cell Adhesion Inhibitors

The compound has been utilized in the preparation of synthetic inhibitors of selectin-mediated cell adhesion . These inhibitors have potential applications in treating inflammatory diseases and cancer metastasis by preventing the adhesion of cancer cells to the endothelium.

Spiroketal Glycosides Synthesis

It is also used in the stereospecific synthesis of spiroketal glycosides . Spiroketal glycosides are a class of compounds with various biological activities, including antimicrobial and anticancer properties.

Nucleophilic Addition Reactions

The protected mannose can act as a substrate for nucleophilic addition reactions . This application is essential in the field of organic synthesis, where the compound can be transformed into more complex molecules.

Preparation of Glycosyl Chlorides

Another application is the preparation of glycosyl chlorides . These intermediates are valuable in further chemical transformations, leading to a variety of glycosylated products.

Anionic Surfactant Preparation

The phosphorylated derivatives of this compound have been used in the preparation of anionic surfactants . These surfactants have applications in various industries, including detergents and personal care products.

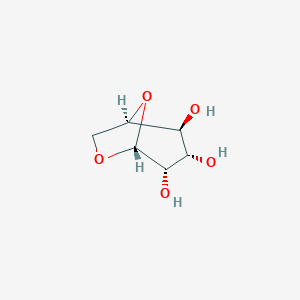

Inositol Synthase Substrate Study

Lastly, it has been involved in the study of substrates for inositol synthase . Understanding the interaction between the enzyme and its substrates can lead to insights into metabolic pathways and disease mechanisms.

properties

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,6-triacetyloxy-5-phenylmethoxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(29-14(3)24)20(21(31-17)30-15(4)25)27-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3/t17-,18-,19+,20+,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYXGZTYODRENV-MJCUULBUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-O-BENZYL-1,3,4,6-TETRA-O-ACETYL-alpha-D-MANNOPYRANOSE | |

Q & A

Q1: What can you tell us about the structure of 2-O-BENZYL-1,3,4,6-TETRA-O-ACETYL-α-D-MANNOPYRANOSE?

A1: While the provided abstract [] does not contain specific spectroscopic data, the title "1,3,4,6-Tetra-O-acetyl-2-O-benzyl-α-d-mannopyranose" itself provides key insights into the molecule's structure:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.